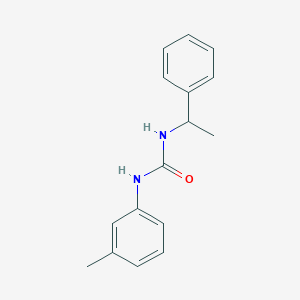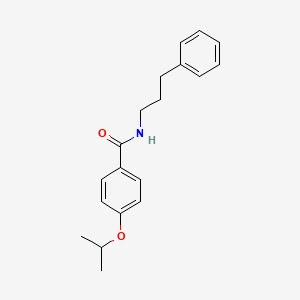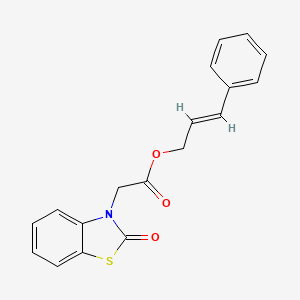![molecular formula C20H15N3O2 B5464117 2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5464117.png)
2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile is not fully understood. However, studies have suggested that this compound may act as an inhibitor of specific enzymes or proteins, leading to its potential anticancer and antiviral activities.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile may have biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. These effects have been observed in various cell lines and animal models.
実験室実験の利点と制限
The advantages of using 2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile in lab experiments include its potential anticancer and antiviral activities, as well as its potential applications in material science and catalysis. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in certain solvents.
将来の方向性
For the study of 2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile include further studies on its mechanism of action, as well as its potential applications in various fields. Specifically, further studies are needed to determine the specific enzymes or proteins that this compound may inhibit, as well as its potential applications in organic electronics and photovoltaics. Additionally, studies are needed to determine the optimal conditions for the synthesis and purification of this compound, as well as its potential toxicity and solubility in various solvents.
合成法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile involves the reaction of 2-aminobenzimidazole with 3-methoxy-4-(2-propyn-1-yloxy)benzaldehyde in the presence of a catalyst and solvent. The reaction is carried out under specific conditions, and the resulting product is purified and characterized using various analytical techniques.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been studied for its potential anticancer and antiviral activities. In material science, this compound has been studied for its potential applications in organic electronics and photovoltaics. In catalysis, this compound has been studied for its potential applications as a catalyst in various chemical reactions.
特性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-3-10-25-18-9-8-14(12-19(18)24-2)11-15(13-21)20-22-16-6-4-5-7-17(16)23-20/h1,4-9,11-12H,10H2,2H3,(H,22,23)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBYFNBVYBZLFC-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5464054.png)
![2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5464067.png)

![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5464086.png)

![(3aR*,5S*,6S*,7aS*)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5464090.png)
![3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride](/img/structure/B5464097.png)
![3-cyclopentyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5464114.png)
![5-[(isopropylamino)sulfonyl]-3'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5464132.png)
![{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5464140.png)

![3-{[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5464152.png)